molecular formula C29H24N6S B2956051 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 956625-77-7

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2956051
CAS No.: 956625-77-7
M. Wt: 488.61
InChI Key: QXRLUPAQMKOGEG-UHFFFAOYSA-N
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Description

The compound 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic molecule featuring a triazole core fused with pyrazole and pyrrole moieties, further substituted with phenyl and 3-methylbenzyl sulfide groups. The compound’s stereoelectronic properties are influenced by the electron-donating 3-methylbenzyl sulfide and the conjugated aromatic systems, which may enhance stability and intermolecular interactions .

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N6S/c1-22-11-10-12-23(19-22)21-36-29-32-31-27(34(29)24-13-4-2-5-14-24)26-20-30-35(25-15-6-3-7-16-25)28(26)33-17-8-9-18-33/h2-20H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRLUPAQMKOGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrazole and pyrrole rings. The final step involves the attachment of the sulfide group. Common reagents used in these reactions include various halides, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process. The use of high-throughput screening can also aid in identifying the most effective reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole- and triazole-based derivatives. A detailed comparison is provided below:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Key Differences) CAS Number
3-Methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide C29H24N6S 488.6 3-Methylbenzyl sulfide, phenyl groups Not available
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole C23H19FN6S 430.5 4-Fluorobenzyl sulfide (vs. 3-methylbenzyl) 477709-31-2
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime C19H14ClF3N2O2S 446.8 Trifluoromethyl, chloro-substituted sulfide Not available
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate C22H17N3O5S 435.5 Nitrobenzenesulfonate ester (vs. triazole core) Not available

Key Observations

Substituent Effects: The 4-fluorobenzyl sulfide in the analog from introduces electron-withdrawing effects compared to the 3-methylbenzyl sulfide in the target compound. This difference likely alters solubility and reactivity, as fluorine’s electronegativity increases polarity, while the methyl group enhances hydrophobicity.

Structural Diversity :

  • The target compound’s triazole-pyrazole-pyrrole fusion creates a rigid, planar aromatic system, distinct from the simpler pyrazole-oxime ester in or the sulfonate ester in . This rigidity may influence packing in crystalline states or binding affinity in biological targets.

Computational and Experimental Analysis: Tools like SHELX and ORTEP-3 are critical for resolving such complex structures, particularly for validating bond lengths and angles in the triazole core.

Biological Activity

The compound 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a complex heterocyclic structure that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials based on diverse sources.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C23H24N6S\text{C}_{23}\text{H}_{24}\text{N}_6\text{S}

Its synthesis typically involves multi-step organic reactions that create the triazole and pyrazole rings, which are known for their significant biological properties. The introduction of the methylbenzyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole and triazole compounds exhibit notable antitumor activity . For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. In one study, a related pyrazole derivative exhibited an IC50 value of 3.60 ± 0.45 µM against SiHa cells, indicating significant cytotoxicity .

The proposed mechanisms through which these compounds exert their antitumor effects include:

  • Inhibition of Tubulin Polymerization: Many pyrazole derivatives act as inhibitors at the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Induction of Apoptosis: Compounds have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor activity, pyrazole derivatives are recognized for their anti-inflammatory and antimicrobial properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and exhibit antibacterial activity against various pathogens .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against cancer cell lines (e.g., MCF-7, SiHa)
Anti-inflammatoryInhibition of inflammatory cytokines
AntimicrobialEffective against various bacterial strains

Study on Anticancer Effects

In a recent study published in Molecular Pharmacology, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer effects. Among these, a compound structurally similar to the target compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Combination Therapy Research

Another study investigated the synergistic effects of combining pyrazole derivatives with conventional chemotherapy agents like doxorubicin. The results indicated enhanced efficacy in reducing tumor cell viability compared to either treatment alone, highlighting the potential for combination therapies in cancer treatment .

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